[1-(2-Fluoroethyl)cyclobutyl]methanamine
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Overview
Description
[1-(2-Fluoroethyl)cyclobutyl]methanamine: is a chemical compound with the molecular formula C7H14FN It is a cyclobutyl derivative with a fluoroethyl group attached to the nitrogen atom of the methanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Fluoroethyl)cyclobutyl]methanamine typically involves the reaction of cyclobutylmethanamine with a fluoroethylating agent under controlled conditions. One common method involves the use of 2-fluoroethyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(2-Fluoroethyl)cyclobutyl]methanamine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions may lead to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoroethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents in solvents like water or acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride in solvents like ether or THF.
Substitution: Nucleophiles such as amines, thiols, or halides in solvents like DMF or THF.
Major Products Formed:
Oxidation: Oxidized derivatives such as alcohols, ketones, or carboxylic acids.
Reduction: Reduced forms of the compound, potentially leading to the formation of amines or other reduced derivatives.
Substitution: Substituted products where the fluoroethyl group is replaced by other functional groups.
Scientific Research Applications
Chemistry: In chemistry, [1-(2-Fluoroethyl)cyclobutyl]methanamine is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound may be used as a probe to study the effects of fluoroethyl groups on biological systems. It can be incorporated into biomolecules to investigate their interactions and functions.
Medicine: In medicinal chemistry, this compound is of interest for the development of new pharmaceuticals. Its potential biological activity makes it a candidate for drug discovery and development, particularly in the areas of neurology and oncology.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be exploited for the development of new materials with specific functions.
Mechanism of Action
The mechanism of action of [1-(2-Fluoroethyl)cyclobutyl]methanamine involves its interaction with molecular targets in biological systems. The fluoroethyl group can influence the compound’s binding affinity and specificity for certain receptors or enzymes. This interaction can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Cyclobutylmethanamine: Lacks the fluoroethyl group, resulting in different chemical and biological properties.
2-Fluoroethylamine: Lacks the cyclobutyl moiety, leading to different reactivity and applications.
Fluorocyclobutane: Contains a fluorine atom on the cyclobutane ring, but lacks the methanamine group.
Uniqueness: The uniqueness of [1-(2-Fluoroethyl)cyclobutyl]methanamine lies in its combination of a cyclobutyl ring with a fluoroethyl group attached to the methanamine moiety. This specific structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C7H14FN |
---|---|
Molecular Weight |
131.19 g/mol |
IUPAC Name |
[1-(2-fluoroethyl)cyclobutyl]methanamine |
InChI |
InChI=1S/C7H14FN/c8-5-4-7(6-9)2-1-3-7/h1-6,9H2 |
InChI Key |
OMDVUVVSHSGNQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CCF)CN |
Origin of Product |
United States |
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